SB-222200, chemically known as 3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide, is a non-peptide antagonist with high selectivity for the human neurokinin-3 receptor (hNK-3R). [] This compound plays a crucial role in scientific research by enabling the study of the physiological and pathophysiological roles of NK-3 receptors, particularly within the central nervous system (CNS). [] SB-222200 is recognized for its high affinity, selectivity, and ability to effectively cross the blood-brain barrier, making it a valuable tool in preclinical research settings. []
SB-222200 was initially characterized in a study focusing on non-peptide tachykinin receptor antagonists. It has been classified as a central nervous system penetrant compound, making it suitable for investigating neurological disorders linked to neurokinin signaling. Its chemical classification falls under non-peptidic antagonists targeting neurokinin receptors, specifically the neurokinin-3 receptor.
The synthesis of SB-222200 involves several key steps, typically starting from commercially available precursors. One notable method includes C–H arylation of heterocyclic N-oxides, which serves as an initial step in constructing the compound's complex structure. The synthesis parameters often include specific reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of SB-222200 can be described by its chemical formula and its molecular weight of approximately 268.36 g/mol. The compound features a complex arrangement that includes a central aromatic system linked to nitrogen-containing groups, which are critical for its receptor-binding properties.
SB-222200 participates in various chemical reactions primarily related to its interaction with neurokinin receptors. In vitro studies demonstrate that it effectively inhibits binding of neurokinin B to human neurokinin-3 receptors, which is crucial for understanding its pharmacological action.
The mechanism of action for SB-222200 involves its antagonistic effects on the neurokinin-3 receptor. By binding to this receptor, SB-222200 prevents the activation by endogenous ligands like neurokinin B, disrupting normal signaling pathways associated with mood regulation, pain perception, and other neurological functions.
SB-222200 exhibits several physical and chemical properties that are relevant for its application in research:
SB-222200 has significant applications in both basic research and potential therapeutic contexts:
Given its pharmacological profile, SB-222200 holds promise as a lead compound for developing new treatments targeting neurokinin receptors in various disease states.
                                    
                CAS No.: 13734-41-3
                                    
                CAS No.: 56505-80-7
                                    
                CAS No.: 2647-50-9
                                    
                CAS No.: 22108-99-2
                                    
                CAS No.: 20184-94-5